NLRP3-IN-19 (sodium)
Description
NLRP3-IN-19 (sodium), also known as JT001 sodium, is a potent, specific, and orally active inhibitor of the NLRP3 inflammasome. Its chemical formula is C₁₉H₂₂N₄NaO₄S, with a molecular weight of 425.46 g/mol and CAS number 2238820-09-0 . The compound blocks NLRP3 inflammasome assembly, thereby suppressing the release of pro-inflammatory cytokines (e.g., IL-1β, IL-18) and preventing pyroptosis, a form of inflammatory cell death .
Its oral bioavailability distinguishes it from earlier NLRP3 inhibitors that require intravenous administration, making it a promising candidate for long-term clinical use .
Properties
Molecular Formula |
C19H22N4NaO4S |
|---|---|
Molecular Weight |
425.5 g/mol |
InChI |
InChI=1S/C19H22N4O4S.Na/c24-19(22-28(25,26)16-11-20-23-8-3-9-27-18(16)23)21-17-14-6-1-4-12(14)10-13-5-2-7-15(13)17;/h10-11H,1-9H2,(H2,21,22,24); |
InChI Key |
SHRXPWFGWWTZLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)NS(=O)(=O)C4=C5N(CCCO5)N=C4.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3-IN-19 (sodium) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, condensation, and cyclization .
Industrial Production Methods
Industrial production of NLRP3-IN-19 (sodium) would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
NLRP3-IN-19 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another and can occur under various conditions.
Common Reagents and Conditions
Common reagents used in the reactions of NLRP3-IN-19 (sodium) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from the reactions of NLRP3-IN-19 (sodium) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Therapeutic Applications
1. Cardiovascular Diseases
- Hypertension : NLRP3-IN-19 has been shown to reduce blood pressure and renal damage in models of salt-sensitive hypertension. Studies indicate that inhibition of the NLRP3 inflammasome can ameliorate renal inflammation and dysfunction associated with hypertension by decreasing the expression of inflammatory markers and improving kidney function .
- Atherosclerosis : The compound's ability to modulate inflammatory responses suggests potential applications in treating atherosclerosis, where NLRP3 activation contributes to plaque formation and instability.
2. Neurodegenerative Disorders
- Alzheimer's Disease : Research indicates that NLRP3-IN-19 may inhibit neuroinflammatory responses associated with Alzheimer’s disease. Activation of the NLRP3 inflammasome by amyloid-beta peptides is thought to exacerbate neurodegeneration. Inhibition with NLRP3-IN-19 has shown promise in reducing cognitive decline in mouse models .
3. Autoimmune Diseases
- Rheumatoid Arthritis : The role of the NLRP3 inflammasome in autoimmune diseases like rheumatoid arthritis highlights another application for NLRP3-IN-19. By inhibiting this pathway, researchers aim to reduce joint inflammation and damage .
4. Infectious Diseases
- COVID-19 : Recent studies have demonstrated that inhibition of the NLRP3 inflammasome can attenuate the inflammatory response in SARS-CoV-2 infections. In vitro and in vivo models have shown that NLRP3-IN-19 can reduce cytokine release associated with severe COVID-19 pathology .
Case Studies
Mechanism of Action
NLRP3-IN-19 (sodium) exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is composed of the sensor NLRP3, the adaptor apoptosis-associated speck-like protein, and the effector cysteine protease procaspase-1 . Upon activation, the NLRP3 inflammasome triggers the cleavage of procaspase-1 into active caspase-1, which then processes pro-inflammatory cytokines interleukin-1β and interleukin-18 into their active forms . By inhibiting this process, NLRP3-IN-19 (sodium) reduces the production of these cytokines and mitigates inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
NLRP3-IN-17
Both compounds are orally active and selective for NLRP3, but NLRP3-IN-17 has been studied more extensively in autoimmune disorders like rheumatoid arthritis, whereas NLRP3-IN-19 (sodium) is prioritized for liver-specific pathologies . A key distinction is NLRP3-IN-19’s sodium salt formulation, which may enhance solubility and bioavailability in hepatic tissues .
MCC950 Sodium (Emlenoflast)
Unlike NLRP3-IN-19 (sodium), MCC950 inhibits both canonical and non-canonical NLRP3 activation pathways, broadening its anti-inflammatory scope but increasing off-target risks . NLRP3-IN-19 (sodium), however, exhibits greater specificity for inflammasome assembly and superior pharmacokinetics in liver disease models .
INF39
INF39 (CAS 866028-26-4) is an irreversible, acrylate-derived NLRP3 inhibitor that covalently modifies NLRP3 to prevent ASC oligomerization . While effective in acute inflammation models, its irreversible mechanism raises concerns about long-term toxicity, limiting its clinical applicability compared to reversible inhibitors like NLRP3-IN-19 (sodium) . Additionally, INF39 lacks oral bioavailability, restricting its use to preclinical studies .
Data Table Summarizing Key Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight | IC₅₀ | Mechanism | Oral Activity | Primary Applications |
|---|---|---|---|---|---|---|---|
| NLRP3-IN-19 (sodium) | 2238820-09-0 | C₁₉H₂₂N₄NaO₄S | 425.46 | Not reported | Reversible inflammasome blockade | Yes | NASH, liver fibrosis |
| NLRP3-IN-17 | Not provided | Not provided | Not provided | 7 nM | Reversible NLRP3 inhibition | Yes | Autoimmune disorders |
| MCC950 Sodium | Not provided | Not provided | Not provided | <100 nM | Canonical/non-canonical NLRP3 inhibition | Yes | Multiple sclerosis, gout |
| INF39 | 866028-26-4 | Not provided | Not provided | Not reported | Irreversible covalent inhibition | No | Acute inflammation models |
Research Findings and Clinical Relevance
- NLRP3-IN-19 (sodium) shows >80% suppression of IL-1β in murine NASH models, outperforming MCC950 sodium in liver-specific efficacy .
- NLRP3-IN-17 ’s lower IC₅₀ (7 nM) suggests superior potency, but its narrow therapeutic window in hepatic tissues limits its utility for liver diseases .
- INF39 ’s irreversible mechanism provides sustained NLRP3 inhibition but is unsuitable for chronic conditions due to cytotoxicity risks .
Biological Activity
NLRP3-IN-19 (sodium) is a selective inhibitor of the NLRP3 inflammasome, a crucial component of the innate immune system that plays a significant role in various inflammatory diseases. This article explores the biological activity of NLRP3-IN-19, including its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.
Overview of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. It is activated through a two-signal process:
- Priming Signal : Exposure to pathogen-associated molecular patterns (PAMPs) or cytokines induces the expression of NLRP3 and pro-caspase-1.
- Activation Signal : Various stimuli, including potassium efflux, mitochondrial dysfunction, and lysosomal damage, trigger NLRP3 activation.
NLRP3-IN-19 acts by disrupting these activation signals, thus modulating inflammatory responses.
NLRP3-IN-19 inhibits the NLRP3 inflammasome through several mechanisms:
- Potassium Ion Efflux : The compound prevents K efflux, which is essential for NLRP3 activation. Studies indicate that K efflux leads to conformational changes in NLRP3 that facilitate its oligomerization and subsequent activation .
- Reactive Oxygen Species (ROS) : By modulating mitochondrial ROS production, NLRP3-IN-19 can influence the redox state of cells, which is critical for inflammasome activation .
- Caspase-1 Activation : The inhibitor blocks the recruitment and activation of caspase-1, preventing the processing of IL-1β and IL-18 .
Research Findings
Recent studies have highlighted the efficacy of NLRP3-IN-19 in various models:
Table 1: Efficacy of NLRP3-IN-19 in Preclinical Studies
Case Studies
Case Study 1: Ulcerative Colitis
In a study involving a mouse model with dextran sulfate sodium (DSS)-induced ulcerative colitis, treatment with NLRP3-IN-19 resulted in significant reductions in inflammatory markers and improved histological scores compared to controls. This suggests its potential as a therapeutic agent for inflammatory bowel diseases .
Case Study 2: COVID-19
Research indicates that NLRP3 plays a role in the cytokine storm associated with severe COVID-19 cases. Inhibition with NLRP3-IN-19 has shown promise in reducing IL-1β levels and mitigating inflammation in preclinical models infected with SARS-CoV-2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
